

# UCB35625 versus J113863: A Comparative Analysis of Enantiomer Activity at Chemokine Receptors

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |                |           |
|----------------------|----------------|-----------|
| Compound Name:       | Hydro-UCB35625 |           |
| Cat. No.:            | B15548528      | Get Quote |

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the pharmacological activity of UCB35625 and its stereoisomer, J113863, with a focus on their enantiomeric effects on the chemokine receptors CCR1 and CCR3. Both compounds are potent antagonists of these receptors, which are critically involved in inflammatory responses, making them significant targets for therapeutic development. This document summarizes key experimental data, outlines detailed methodologies for relevant assays, and visualizes the associated signaling pathways and experimental workflows.

### Introduction to UCB35625 and J113863

UCB35625 and J113863 are stereoisomers, with UCB35625 being the trans-isomer and J113863 the cis-isomer.[1] They have been identified as potent antagonists of CC chemokine receptor 1 (CCR1) and CCR3.[2] Notably, some literature also refers to them as enantiomers, highlighting their distinct three-dimensional arrangements that lead to differential biological activities.[3] Beyond their primary targets, these compounds have also been shown to exhibit biased agonism at other chemokine receptors, such as CCR2 and CCR5, demonstrating the complexity of their pharmacological profiles.[3]

# **Quantitative Comparison of Biological Activity**



The following tables summarize the inhibitory concentrations (IC50) of UCB35625 and J113863 for their target receptors, as determined by various in vitro functional assays.

Table 1: Antagonist Activity at CCR1

| Compound | Receptor<br>Species | Assay Type             | Ligand | IC50 (nM) | Reference |
|----------|---------------------|------------------------|--------|-----------|-----------|
| UCB35625 | Human               | Chemotaxis             | MIP-1α | 9.57      | [2][4]    |
| J113863  | Human               | Radioligand<br>Binding | MIP-1α | 0.9       | [5][6]    |
| J113863  | Mouse               | Radioligand<br>Binding | MIP-1α | 5.8       | [5][6]    |

Table 2: Antagonist Activity at CCR3

| Compound | Receptor<br>Species | Assay Type             | Ligand                | IC50 (nM) | Reference |
|----------|---------------------|------------------------|-----------------------|-----------|-----------|
| UCB35625 | Human               | Chemotaxis             | Eotaxin               | 93.8      | [2][4]    |
| UCB35625 | Human               | HIV-1 Entry            | HIV-1 Isolate<br>89.6 | 57        | [4]       |
| J113863  | Human               | Radioligand<br>Binding | Eotaxin               | 0.58      | [5][6]    |
| J113863  | Mouse               | Radioligand<br>Binding | Eotaxin               | 460       | [5][6]    |

# **Experimental Protocols**

Detailed methodologies for key experiments cited in this guide are provided below.

# **Radioligand Competition Binding Assay for CCR1**







This protocol is adapted from standard methodologies for determining the binding affinity of antagonists to G-protein coupled receptors.[7][8]

Objective: To determine the inhibitory constant (Ki) of UCB35625 and J113863 for the CCR1 receptor.

#### Materials:

- Cell membranes from a stable cell line overexpressing human CCR1 (e.g., HEK293 or CHO cells).
- Radioligand: [125] MIP-1α.
- Test Compounds: UCB35625 and J113863.
- Binding Buffer: 50 mM HEPES, 1 mM CaCl<sub>2</sub>, 5 mM MgCl<sub>2</sub>, 0.5% BSA, pH 7.4.
- Wash Buffer: 50 mM HEPES, 1 mM CaCl<sub>2</sub>, 5 mM MgCl<sub>2</sub>, 0.5 M NaCl, pH 7.4.
- 96-well microplates.
- Glass fiber filters.
- Cell harvester.
- Scintillation counter.

#### Procedure:

- Preparation: Thaw the CCR1-expressing cell membrane preparation on ice and resuspend in binding buffer.
- Incubation: In a 96-well plate, combine the cell membranes, a fixed concentration of [1251]MIP-1α (typically at or below its Kd), and varying concentrations of the unlabeled test compound (UCB35625 or J113863). For total binding, add binding buffer instead of the test compound. For non-specific binding, add a high concentration of unlabeled MIP-1α.



- Equilibrium: Incubate the plate at room temperature for 60-90 minutes with gentle agitation to allow the binding to reach equilibrium.
- Filtration: Rapidly filter the incubation mixture through glass fiber filters using a cell harvester to separate bound from free radioligand.
- Washing: Quickly wash the filters with ice-cold wash buffer to remove any non-specifically bound radioligand.
- Detection: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
- Data Analysis: Plot the amount of bound radioactivity against the concentration of the test compound. Determine the IC50 value, which is the concentration of the test compound that inhibits 50% of the specific binding of the radioligand. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

# **Chemotaxis Assay for CCR3**

This protocol describes a method to assess the ability of UCB35625 and J113863 to inhibit chemokine-induced cell migration.[9][10]

Objective: To determine the IC50 of UCB35625 and J113863 in inhibiting eotaxin-induced chemotaxis of CCR3-expressing cells.

#### Materials:

- A cell line expressing CCR3 (e.g., L1.2 transfectants or primary eosinophils).
- Chemoattractant: Recombinant human eotaxin.
- Test Compounds: UCB35625 and J113863.
- Assay Medium: RPMI 1640 with 0.5% BSA.
- Chemotaxis chamber (e.g., Boyden chamber) with a polycarbonate membrane (typically 5 µm pore size).



- · Multi-well plates.
- Cell counter or plate reader for quantification.

#### Procedure:

- Cell Preparation: Culture CCR3-expressing cells and resuspend them in assay medium at a defined concentration (e.g., 1 x 10<sup>6</sup> cells/mL).
- · Assay Setup:
  - In the lower wells of the chemotaxis chamber, add assay medium containing eotaxin at a concentration that induces a submaximal chemotactic response.
  - In the upper wells (separated by the membrane), add the cell suspension that has been pre-incubated with varying concentrations of the test compound (UCB35625 or J113863) or vehicle control.
- Incubation: Incubate the chamber at 37°C in a humidified incubator with 5% CO<sub>2</sub> for a period sufficient to allow cell migration (typically 1-3 hours).
- · Quantification of Migration:
  - After incubation, remove the non-migrated cells from the upper surface of the membrane.
  - Fix and stain the migrated cells on the lower surface of the membrane.
  - Count the number of migrated cells in several high-power fields under a microscope or quantify the migrated cells using a plate reader after cell lysis and addition of a fluorescent dye.
- Data Analysis: Plot the number of migrated cells against the concentration of the test compound. Determine the IC50 value, which is the concentration of the antagonist that inhibits 50% of the eotaxin-induced cell migration.

# Signaling Pathways and Experimental Workflow CCR1 and CCR3 Signaling



Both CCR1 and CCR3 are G-protein coupled receptors (GPCRs) that primarily couple to the Gi family of G proteins.[1][11] Ligand binding triggers a conformational change in the receptor, leading to the activation of downstream signaling cascades that are crucial for cell migration and other inflammatory responses.



Click to download full resolution via product page

Caption: CCR1/CCR3 signaling pathway initiated by chemokine binding.

# **General Experimental Workflow**

The following diagram illustrates a typical workflow for comparing the activity of compounds like UCB35625 and J113863.





Click to download full resolution via product page

Caption: General experimental workflow for comparative analysis.

# Conclusion



UCB35625 and J113863 are potent stereoisomeric antagonists of CCR1 and CCR3. The available data indicates that J113863 generally exhibits higher potency, particularly at human CCR1 and CCR3, when compared to the published data for UCB35625 in functional assays. The difference in their three-dimensional structure likely accounts for these variations in activity. Further investigation into the specific enantiomers of both the cis and trans isomers would provide a more complete understanding of the structure-activity relationship and could guide the development of more selective and potent chemokine receptor antagonists for the treatment of inflammatory diseases.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

# References

- 1. The chemokine receptor CCR1 is constitutively active, which leads to G protein-independent, β-arrestin-mediated internalization PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A small molecule antagonist of chemokine receptors CCR1 and CCR3. Potent inhibition of eosinophil function and CCR3-mediated HIV-1 entry PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. The Chemokine Receptor CCR1 Is Constitutively Active, Which Leads to G Protein-independent, β-Arrestin-mediated Internalization PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. giffordbioscience.com [giffordbioscience.com]
- 8. Receptor Binding Assays for HTS and Drug Discovery Assay Guidance Manual NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. ahajournals.org [ahajournals.org]
- 10. CCL11 (Eotaxin) induces CCR3-dependent smooth muscle cell migration PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. PI3K, ERK, p38 MAPK and integrins regulate CCR3-mediated secretion of mouse and human eosinophil-associated RNases - PMC [pmc.ncbi.nlm.nih.gov]



 To cite this document: BenchChem. [UCB35625 versus J113863: A Comparative Analysis of Enantiomer Activity at Chemokine Receptors]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15548528#ucb35625-versus-j113863-comparing-enantiomer-activity]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

#### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com